Methopromazin
Übersicht
Beschreibung
Es wird hauptsächlich zur Behandlung von Psychosen, insbesondere Schizophrenie, und der manischen Phasen der bipolaren Störung eingesetzt . Methopromazin weist auch Histamin-Antagonisten-Eigenschaften auf, wodurch es bei der Behandlung von Zuständen nützlich ist, die mit Angstzuständen, Spannung und bestimmten Arten von Schmerzen verbunden sind .
2. Herstellungsmethoden
Die Synthese von this compound umfasst einen mehrstufigen Prozess. Ein wichtiger Schritt ist die ortho-Thioarylierungsreaktion von Anilinen, die durch eine Kombination aus Eisen(III)-Trifluormethansulfonat und Diphenylselenid katalysiert wird . Dieser Reaktion folgt eine Cyclisierung unter Verwendung entweder einer Ullmann-Goldberg- oder einer Buchwald-Hartwig-Kupplungsreaktion . Die industrielle Produktion von this compound verwendet typischerweise einen kupfer(I)-katalysierten Cyclisierungsansatz .
Wissenschaftliche Forschungsanwendungen
Methopromazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch den Antagonismus von Dopaminrezeptoren im Gehirn . Diese Wirkung trägt dazu bei, die Symptome von Psychosen und manischen Phasen bei bipolarer Störung zu lindern. Zusätzlich bindet this compound an 5HT2-Rezeptoren, was zu seinen antipsychotischen Wirkungen beitragen kann . Die Verbindung hat auch Histamin-Antagonisten-Eigenschaften, die zur Reduzierung von Angstzuständen und Spannung beitragen .
Wirkmechanismus
Target of Action
Methopromazine, also known as Methoxypromazine, is a phenothiazine derivative with pharmacological activity similar to that of both chlorpromazine and promethazine . Its primary targets are dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and behavior.
Mode of Action
Methopromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . By blocking these receptors, Methopromazine inhibits the action of dopamine, a neurotransmitter involved in reward and pleasure centers in the brain. This helps to balance the dopamine levels and reduce symptoms of psychosis. In addition, its binding to 5HT2 receptors may also play a role .
Biochemical Pathways
It is known that the drug’s interaction with dopamine and 5ht2 receptors can influence various neural pathways, potentially affecting mood regulation, reward processing, and other cognitive functions .
Pharmacokinetics
Like other phenothiazines, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Methopromazine’s action primarily involve the modulation of neurotransmitter activity in the brain. By blocking dopamine receptors, Methopromazine can help to regulate dopamine levels, potentially reducing symptoms of psychosis and improving mood .
Action Environment
The action, efficacy, and stability of Methopromazine can be influenced by various environmental factors. For instance, factors such as diet, exposure to other drugs, and individual health status can affect drug metabolism and response . .
Biochemische Analyse
Biochemical Properties
Methopromazine interacts with various enzymes and proteins. It has pharmacological activity similar to that of both chlorpromazine and promethazine . It has the histamine-antagonist properties of the antihistamines together with central nervous system effects resembling those of chlorpromazine .
Cellular Effects
Methopromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, its binding to 5HT2 receptors may also play a role . It is used to treat mental and emotional disorders, including schizophrenia, manic-depressive syndromes, and other psychotic disorders .
Molecular Mechanism
Methopromazine exerts its effects at the molecular level through various mechanisms. The primary mechanism of action is the antagonism of dopamine receptors in the brain . This antagonism is thought to underlie its antipsychotic effects. Additionally, Methopromazine also binds to 5HT2 receptors, which may contribute to its therapeutic effects .
Vorbereitungsmethoden
The synthesis of methopromazine involves a multi-step process. One of the key steps is the ortho-thioarylation reaction of anilines, which is catalyzed by a combination of iron(III) triflimide and diphenyl selenide . This reaction is followed by cyclization using either an Ullmann–Goldberg or Buchwald Hartwig coupling reaction . The industrial production of methopromazine typically employs a copper(I)-catalyzed cyclization approach .
Analyse Chemischer Reaktionen
Methopromazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Schwefelatomen in seiner Struktur.
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Alkylhalogenide . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Methopromazin ähnelt anderen Phenothiazinderivaten wie Chlorpromazin und Promethazin . Es ist einzigartig in seiner Kombination aus Dopaminrezeptor-Antagonismus und Histamin-Antagonisten-Eigenschaften . Diese Doppelfunktion macht es besonders effektiv bei der Behandlung einer Reihe von psychotischen und angstbedingten Störungen.
Ähnliche Verbindungen
- Chlorpromazin
- Promethazin
- Thioridazin
- Fluphenazin
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren spezifischen pharmakologischen Profilen und klinischen Anwendungen .
Biologische Aktivität
Methopromazine is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. Its biological activity encompasses a range of pharmacological effects, including antipsychotic, antiemetic, and analgesic properties. This article delves into the biological activity of methopromazine, supported by research findings, case studies, and data tables.
Methopromazine exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects. Additionally, it interacts with various neurotransmitter systems, including serotonin and histamine receptors, which contributes to its sedative and antiemetic properties.
Pharmacological Effects
1. Antipsychotic Activity:
Methopromazine has been shown to be effective in treating psychotic disorders. A study indicated that methopromazine demonstrated significant efficacy in reducing psychotic symptoms compared to placebo in randomized controlled trials (RCTs) .
2. Sedative Effects:
The sedative properties of methopromazine make it useful in managing anxiety and agitation. Its efficacy as a sedative was highlighted in a clinical trial where patients receiving methopromazine exhibited reduced anxiety levels compared to those on placebo .
3. Anti-emetic Properties:
Methopromazine is also employed to prevent nausea and vomiting associated with chemotherapy and postoperative states. Research indicates that it effectively reduces the incidence of nausea in patients undergoing chemotherapy .
In Vitro Studies
In vitro studies have demonstrated that methopromazine exhibits cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 3.01 μM against MCF-7 (breast cancer), 5.88 μM against HepG2 (liver cancer), and 2.81 μM against A549 (lung cancer) cells, indicating potent anticancer activity .
Cell Line | IC50 Value (μM) | Comparison with Erlotinib (μM) |
---|---|---|
MCF-7 | 3.01 | 19.51 |
HepG2 | 5.88 | 23.61 |
A549 | 2.81 | 15.83 |
Case Studies
A notable case study involved a patient with severe anxiety who was treated with methopromazine as part of a comprehensive treatment plan. The patient reported significant improvements in anxiety levels and overall well-being after two weeks of treatment .
Another case study focused on patients undergoing chemotherapy, where methopromazine was administered to manage nausea. The results showed a marked reduction in vomiting episodes compared to patients receiving standard antiemetic therapy .
Safety Profile
Methopromazine is generally well-tolerated; however, it can cause side effects such as sedation, hypotension, and extrapyramidal symptoms due to its dopaminergic activity . Monitoring is essential for patients with pre-existing cardiovascular conditions due to its potential effects on the cardiovascular system .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABPYPSZVCCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3403-42-7 (maleate[1:1]) | |
Record name | Methopromazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90209843 | |
Record name | Methoxypromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-01-8 | |
Record name | 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methopromazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxypromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methopromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methoxypromazine?
A1: Methoxypromazine has a molecular formula of C18H22N2OS and a molecular weight of 314.43 g/mol. []
Q2: How does methoxypromazine interact with its biological targets?
A2: Methoxypromazine exhibits binding affinity for dopamine D2 receptors and alpha-1 adrenergic receptors. [] It demonstrates a stronger affinity for these receptors compared to alpha-2 adrenergic receptors. [] This binding affinity is suggested to contribute to its pharmacological effects. [] Additionally, methoxypromazine can photosensitize the cross-linking of bovine lens crystallins in vitro in the presence of oxygen and near-ultraviolet light. [] This interaction suggests a potential mechanism for cataract development associated with the drug. []
Q3: Does the introduction of fluorine atoms into the structure of methoxypromazine impact its receptor binding affinity?
A3: Yes, introducing fluorine at the 7-position of methoxypromazine leads to an increased affinity for the 3H-spiroperidol binding site of the dopamine receptor. [] This modification highlights the impact of structural changes on the compound's pharmacological activity.
Q4: How does methoxypromazine compare to chlorpromazine in terms of its sedative and tranquilizing effects?
A4: Methoxypromazine demonstrates comparable sedative and tranquilizing effects to chlorpromazine but exhibits lower potency, particularly in individuals with acute psychosis. []
Q5: How does methoxypromazine compare to other phenothiazine derivatives in terms of its efficacy in treating schizophrenia?
A6: Clinical trials indicate that methoxypromazine might be less effective in treating schizophrenia compared to chlorpromazine. [] This difference highlights the varying clinical efficacy among phenothiazine derivatives.
Q6: What is the impact of methoxypromazine on amino acid levels in the brain?
A7: Research indicates that methoxypromazine, along with chlorpromazine, can lead to a significant increase in glutamine levels in the rat brain. []
Q7: Does methoxypromazine induce the same conditional responses as other drugs like chlorpromazine?
A8: Research suggests that methoxypromazine may induce different conditional responses compared to drugs like chlorpromazine. [] This difference emphasizes the distinct pharmacological profiles of these compounds.
Q8: What is known about the metabolism of methoxypromazine in humans?
A9: Research indicates that methoxypromazine undergoes metabolism in the body, and its metabolites are excreted through urine. [] The specific metabolic pathways and enzymes involved require further investigation.
Q9: Do the metabolites of methoxypromazine exhibit any significant binding affinity for dopamine D2 receptors or adrenergic receptors?
A10: Yes, some metabolites of methoxypromazine, particularly ring-hydroxylated and N-demethylated metabolites, retain a notable affinity for dopamine D2 receptors and alpha-1 adrenergic receptors. [] Their binding affinities are lower than the parent drug but might still contribute to its overall pharmacological effects. []
Q10: Can methoxypromazine be used in analytical chemistry?
A11: Yes, methoxypromazine has shown potential as a chromogenic reagent in spectrophotometric determination of platinum. [] It forms a colored complex with platinum (IV) in the presence of a copper catalyst, allowing for quantitative analysis. [] This application highlights its utility beyond its pharmacological properties.
Q11: What is the impact of sulfoxidation on the structure of methoxypromazine?
A12: Sulfoxidation, a metabolic transformation, induces structural changes in methoxypromazine. [] These changes can influence the molecule's physicochemical properties and potentially affect its pharmacological activity. []
Q12: What is the solubility of methoxypromazine in different media?
A12: The solubility of methoxypromazine in various media and its impact on bioavailability and efficacy require further investigation. This information is essential for designing optimal drug delivery systems.
Q13: What is known about the toxicity profile of methoxypromazine?
A15: While methoxypromazine was initially reported to have minimal toxic or neurovegetative side effects, [] further research is needed to fully understand its long-term safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.